
4-(4,4-Difluorocyclohexyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-Difluorocyclohexyl)aniline is an organic compound with the molecular formula C12H15F2N It is characterized by the presence of a difluorocyclohexyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluorocyclohexyl)aniline typically involves the reaction of 4,4-difluorocyclohexanone with aniline under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 4,4-difluorocyclohexanone and aniline.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent like sodium borohydride.
Product Formation: The desired product, this compound, is obtained after purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate the precursor compounds.
Continuous Flow Reactors: Employing continuous flow technology to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,4-Difluorocyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the aniline group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
4-(4,4-Difluorocyclohexyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and resins.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: Used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4,4-Difluorocyclohexyl)aniline involves its interaction with specific molecular targets. The difluorocyclohexyl group enhances its binding affinity to certain receptors and enzymes. This interaction can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: Similar in structure but lacks the aniline moiety.
4,4’-Difluorocyclohexanol: Contains a hydroxyl group instead of an aniline group.
4,4’-Difluorocyclohexanone: Precursor in the synthesis of 4-(4,4-Difluorocyclohexyl)aniline.
Uniqueness
This compound is unique due to the presence of both the difluorocyclohexyl and aniline groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific binding interactions.
Propiedades
Fórmula molecular |
C12H15F2N |
|---|---|
Peso molecular |
211.25 g/mol |
Nombre IUPAC |
4-(4,4-difluorocyclohexyl)aniline |
InChI |
InChI=1S/C12H15F2N/c13-12(14)7-5-10(6-8-12)9-1-3-11(15)4-2-9/h1-4,10H,5-8,15H2 |
Clave InChI |
AKTVBQDIOJWQSC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=CC=C(C=C2)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


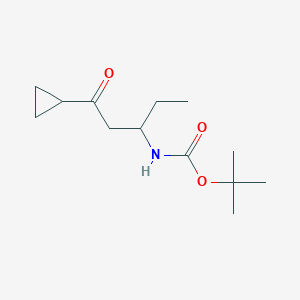

![2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL](/img/structure/B13208173.png)
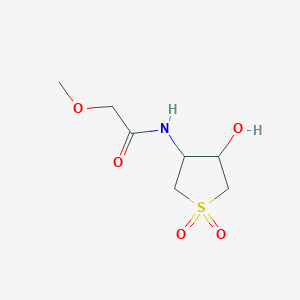

![2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine](/img/structure/B13208192.png)


![4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
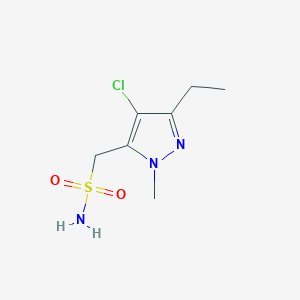
![N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B13208227.png)
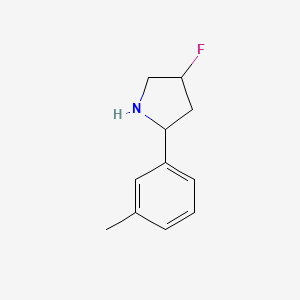
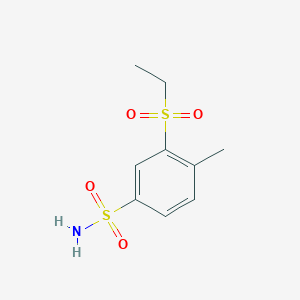
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)
